N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Overview
Description
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.13617637 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroquinazoline Derivatives Synthesis
Tetrahydroquinazoline derivatives have been synthesized via aza Diels-Alder reaction, exploring the chemical behavior and potential applications in medicinal chemistry. This synthesis route offers a pathway to diverse quinazoline-based compounds, which are of interest due to their pharmacological properties (Cremonesi, Croce, & Gallanti, 2010).
Antitumor Activity
Novel tetrahydroquinazoline derivatives bearing a biologically active sulfonamide moiety have been discovered as a new class of antitumor agents. These compounds show significant in vitro antitumor activity, highlighting the therapeutic potential of quinazoline-sulfonamide hybrids in cancer treatment (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Enzyme Inhibition for Disease Treatment
Studies on sulphonamides incorporating 1,3,5-triazine structural motifs have shown promising antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These findings suggest potential applications in treating diseases like Alzheimer's and Parkinson's, where enzyme dysregulation plays a significant role (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Carbonic Anhydrase Inhibitors
Quinazoline derivatives have been designed and synthesized as potent inhibitors of human carbonic anhydrases IX and XII, showing high selectivity and potency. These compounds are explored for their potential in treating cancers by targeting tumor-associated carbonic anhydrase isoforms, demonstrating the role of quinazoline-sulfonamides in developing novel anticancer therapies (Lolak, Akocak, Bua, & Supuran, 2019).
Properties
IUPAC Name |
N-(3-benzyl-4-oxoquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24-12-19(14-26-24)18-6-9-21(10-7-18)34(32,33)28-20-8-11-23-22(13-20)25(31)29(16-27-23)15-17-4-2-1-3-5-17/h1-11,13,16,19,28H,12,14-15H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMWCMNFFJWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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